molecular formula C8H11BrN2O B6647707 3-[(5-Bromopyridin-3-yl)amino]propan-1-ol

3-[(5-Bromopyridin-3-yl)amino]propan-1-ol

Cat. No.: B6647707
M. Wt: 231.09 g/mol
InChI Key: LCPUCKQAXXVTKJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(5-Bromopyridin-3-yl)amino]propan-1-ol is a chemical compound that has shown promising results in scientific research applications. This compound is a derivative of pyridine and has been synthesized using various methods.

Mechanism of Action

The mechanism of action of 3-[(5-Bromopyridin-3-yl)amino]propan-1-ol is not fully understood. However, it has been reported to inhibit the activity of certain enzymes involved in cancer cell growth and Alzheimer's disease progression. It has also been reported to have antioxidant properties, which may contribute to its potential therapeutic effects.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound have been studied in vitro and in vivo. In vitro studies have shown that it inhibits the growth of cancer cells and reduces the production of amyloid beta, a protein that is associated with Alzheimer's disease. In vivo studies have shown that it has potential as a therapeutic agent for the treatment of Alzheimer's disease, as it improves cognitive function in animal models.

Advantages and Limitations for Lab Experiments

One of the advantages of 3-[(5-Bromopyridin-3-yl)amino]propan-1-ol is that it has shown promising results in scientific research applications. Additionally, it is relatively easy to synthesize using various methods. However, one of the limitations is that its mechanism of action is not fully understood, which may limit its potential use as a therapeutic agent.

Future Directions

There are many future directions for the research of 3-[(5-Bromopyridin-3-yl)amino]propan-1-ol. One direction is to further study its potential as a drug candidate for the treatment of cancer and Alzheimer's disease. Additionally, more research is needed to fully understand its mechanism of action and potential side effects. Another direction is to explore its potential use in other scientific research applications, such as in the field of materials science. Overall, there is great potential for further research on this compound.

Synthesis Methods

The synthesis of 3-[(5-Bromopyridin-3-yl)amino]propan-1-ol has been reported in various research studies. One of the methods involves the reaction of 5-bromopyridin-3-amine with 3-chloropropan-1-ol in the presence of a base such as potassium carbonate. Another method involves the reaction of 5-bromopyridin-3-amine with 3-bromopropan-1-ol in the presence of a base such as sodium hydride. The yield of the compound varies depending on the method used.

Scientific Research Applications

3-[(5-Bromopyridin-3-yl)amino]propan-1-ol has been studied for its potential use in various scientific research applications. One of the areas of research is in the field of medicinal chemistry. It has been reported to have potential as a drug candidate for the treatment of cancer, as it has shown to inhibit the growth of cancer cells in vitro. Additionally, it has been studied for its potential as a therapeutic agent for the treatment of Alzheimer's disease.

Properties

IUPAC Name

3-[(5-bromopyridin-3-yl)amino]propan-1-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11BrN2O/c9-7-4-8(6-10-5-7)11-2-1-3-12/h4-6,11-12H,1-3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LCPUCKQAXXVTKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC=C1Br)NCCCO
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11BrN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.09 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.